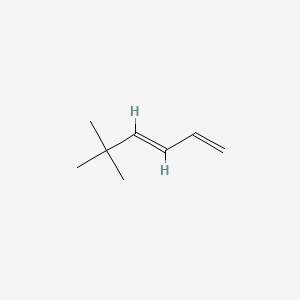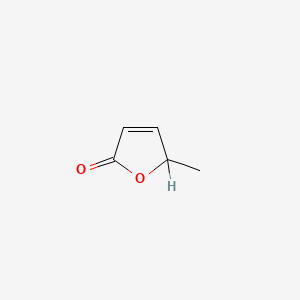
六氰合铁(II)酸铅
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead ferrocyanide is an inorganic compound with the chemical formula ( \text{Pb}_2[\text{Fe}(\text{CN})_6] ). It is a coordination complex consisting of lead and ferrocyanide ions. This compound is known for its stability and unique properties, making it useful in various scientific and industrial applications.
科学研究应用
Lead ferrocyanide has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other coordination compounds and as a reagent in analytical chemistry.
Biology: Lead ferrocyanide is employed in histological staining techniques to detect certain cellular components.
Industry: Lead ferrocyanide is used in the production of pigments, as a corrosion inhibitor, and in the purification of certain chemicals.
作用机制
Target of Action
Lead Ferrocyanide, also known as Prussian Blue, primarily targets heavy metal ions in the body. It binds to radioactive isotopes of cesium and non-radioactive thallium in the gastrointestinal tract . This binding action reduces the reabsorption of these harmful substances into the body, thus aiding in their elimination .
Mode of Action
Lead Ferrocyanide interacts with its targets through a process known as chelation. In this process, Lead Ferrocyanide forms a complex with the heavy metal ions, effectively trapping them. This interaction is facilitated by the ferric ions (Fe³⁺) released from hemosiderin by acid, which readily bind to ferrocyanide ions (Fe(CN)₆⁴⁻) from the potassium ferrocyanide, forming the insoluble, vibrantly blue ferric ferrocyanide (Fe₄[Fe(CN)₆]₃), more commonly known as Prussian Blue .
Biochemical Pathways
The primary biochemical pathway affected by Lead Ferrocyanide involves the metabolism of heavy metals. By binding to heavy metal ions, Lead Ferrocyanide prevents these ions from participating in other biochemical reactions that could lead to toxic effects. For example, it has been suggested that the interaction between iron cyanide and lead ions influences pyritic gold ore flotation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Lead Ferrocyanide are crucial to its function. This property enhances its bioavailability in the gastrointestinal tract, allowing it to effectively trap heavy metal ions and prevent their absorption into the body .
Result of Action
The primary result of Lead Ferrocyanide’s action is the reduction of heavy metal toxicity. By binding to heavy metal ions and preventing their absorption, Lead Ferrocyanide helps to reduce the concentration of these ions in the body. This can help to mitigate the harmful effects of heavy metal poisoning .
Action Environment
The action of Lead Ferrocyanide is influenced by various environmental factors. For instance, the formation rates and yields of ferrocyanide are optimal at slightly alkaline conditions (pH 8−9) and moderate temperatures (≈20−30 °C) . Additionally, the presence of other ions in the environment can affect the binding affinity of Lead Ferrocyanide for heavy metal ions .
生化分析
Biochemical Properties
Lead Ferrocyanide is involved in redox reactions, particularly in thermogalvanic cells . The ratio of the oxidized and reduced states of this compound significantly affects the power produced in these cells .
Molecular Mechanism
The molecular mechanism of Lead Ferrocyanide primarily involves its role in redox reactions. It can exist in oxidized and reduced states, and the ratio of these states can significantly affect the power produced in thermogalvanic cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lead Ferrocyanide can change over time, particularly in relation to its concentration and the ratio of its oxidized and reduced states .
Metabolic Pathways
Lead Ferrocyanide is involved in redox reactions, suggesting that it could potentially interact with metabolic pathways related to electron transfer and energy production .
准备方法
Synthetic Routes and Reaction Conditions: Lead ferrocyanide can be synthesized through a precipitation reaction. One common method involves mixing a solution of potassium ferrocyanide with a solution of lead nitrate. The reaction proceeds as follows: [ \text{K}_4[\text{Fe}(\text{CN})_6] + 2\text{Pb(NO}_3)_2 \rightarrow \text{Pb}_2[\text{Fe}(\text{CN})_6] + 4\text{KNO}_3 ] The reaction is typically carried out at room temperature, and the resulting lead ferrocyanide precipitate is filtered, washed, and dried.
Industrial Production Methods: In industrial settings, lead ferrocyanide is produced using similar precipitation methods but on a larger scale. The reactants are mixed in large reactors, and the precipitate is separated using filtration systems. The product is then purified and dried to obtain the final compound.
化学反应分析
Types of Reactions: Lead ferrocyanide undergoes various chemical reactions, including:
Oxidation: Lead ferrocyanide can be oxidized to form ferricyanide complexes.
Reduction: It can be reduced back to ferrocyanide under appropriate conditions.
Substitution: Lead ions in the compound can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or zinc dust are commonly employed.
Substitution: Metal salts such as copper sulfate or nickel chloride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ferricyanide complexes.
Reduction: Ferrocyanide complexes.
Substitution: Metal ferrocyanides with different metal ions.
相似化合物的比较
Potassium Ferrocyanide: ( \text{K}_4[\text{Fe}(\text{CN})_6] )
Sodium Ferrocyanide: ( \text{Na}_4[\text{Fe}(\text{CN})_6] )
Nickel Ferrocyanide: ( \text{Ni}_2[\text{Fe}(\text{CN})_6] )
Comparison:
Stability: Lead ferrocyanide is more stable compared to some other ferrocyanides due to the strong coordination between lead and ferrocyanide ions.
Reactivity: It exhibits unique reactivity patterns, particularly in substitution reactions, where lead ions can be replaced by other metal ions.
Applications: While potassium and sodium ferrocyanides are commonly used in food and industrial applications, lead ferrocyanide finds specialized uses in scientific research and industrial processes due to its distinct properties.
Lead ferrocyanide’s unique combination of stability, reactivity, and versatility makes it a valuable compound in various fields of study and industry.
属性
CAS 编号 |
14402-61-0 |
|---|---|
分子式 |
C6FeN6Pb2 |
分子量 |
626.35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)


![[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1143355.png)


